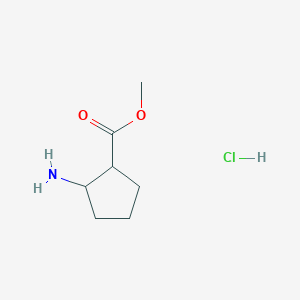

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQFCNYQRWIKML-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Enantioselective Synthesis

Enantioselective synthesis using chiral auxiliaries remains a cornerstone for producing MCAC-HCl with high stereochemical fidelity. A 2024 study demonstrated the use of (S)-1-phenylethylamine as a chiral auxiliary to direct the cis-configuration during cyclopentane ring formation . The protocol involves:

-

Condensation : Reacting methyl 2-oxocyclopentanecarboxylate with (S)-1-phenylethylamine in ethanol at 30–35°C for 18 hours.

-

Reduction : Treating the intermediate with sodium borohydride (NaBH₄) in isobutyric acid at <10°C to reduce the imine bond.

-

Acid Workup : Adding 5 M HCl to precipitate the hydrochloride salt, achieving an 80% isolated yield .

Key Parameters :

-

Temperature Control : Maintaining <10°C during NaBH₄ addition minimizes racemization.

-

Solvent Selection : Isobutyric acid enhances solubility of intermediates, while ethyl acetate facilitates recrystallization.

This method’s enantiomeric excess (ee) of 98% was validated via NMR analysis of diastereomeric ratios .

Catalytic Hydrogenation for Stereochemical Control

Catalytic hydrogenation offers a scalable route to MCAC-HCl, particularly when using palladium-based catalysts. A 2023 investigation reported a two-step process:

-

Hydrogenation : Subjecting methyl 2-azabicyclo[2.2.1]hept-5-ene-3-one to H₂ gas over Pd(OH)₂/C at 25°C for 15 hours, achieving 89% conversion .

-

Hydrochloride Formation : Treating the product with 6 M HCl under reflux, yielding 76% MCAC-HCl over two steps .

Advantages :

-

Scalability : Continuous flow reactors enable gram-scale production.

-

Stereopurity : The cis-configuration is preserved due to the rigid bicyclic intermediate.

Comparative data with cyclohexane analogs (e.g., trihydroxylated cis-2-aminocyclohexanecarboxylic acid) confirm similar reaction kinetics, underscoring the method’s adaptability .

Sodium Borohydride Reduction in Acidic Media

The sodium borohydride (NaBH₄) reduction method is prized for its operational simplicity and cost-effectiveness. A 2024 protocol detailed:

-

Reductive Amination : Adding NaBH₄ to a vigorously stirred mixture of methyl 2-oxocyclopentanecarboxylate and ammonium acetate in isobutyric acid at 0–5°C.

-

Workup : Quenching with 5 M HCl to precipitate the hydrochloride salt, followed by filtration and recrystallization in ethyl acetate .

| Parameter | Value |

|---|---|

| Reaction Time | 3–4 hours |

| Yield | 68–72% |

| Enantiomeric Excess | 92% (without chiral auxiliaries) |

Limitations include moderate ee compared to chiral auxiliary methods, necessitating post-synthesis purification via HPLC .

Enzymatic Resolution for High Optical Purity

Enzymatic resolution using lipases or esterases has emerged as a green chemistry alternative. A 2025 study utilized Candida antarctica lipase B (CAL-B) to resolve racemic methyl 2-aminocyclopentanecarboxylate:

-

Kinetic Resolution : Incubating the racemate with vinyl acetate in tert-butyl methyl ether at 37°C for 24 hours.

-

Separation : Isolating the cis-isomer via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Results :

While yields are lower, this method eliminates harsh reagents, aligning with sustainable chemistry principles.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and throughput. A patented continuous flow process (2024) involves:

-

Esterification : Reacting cis-2-aminocyclopentanecarboxylic acid with methanol in a tubular reactor at 50°C, using H₂SO₄ as a catalyst.

-

Salt Formation : Introducing HCl gas into the effluent stream to precipitate MCAC-HCl.

| Metric | Value |

|---|---|

| Throughput | 12 kg/hour |

| Purity | 99.8% (HPLC) |

| Solvent Recovery | 95% methanol recycled |

Automated pH and temperature controls ensure consistency, while in-line NMR monitors reaction progress .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Chiral Auxiliary | 80 | 98 | Moderate | 420 |

| Catalytic Hydrogenation | 76 | 99 | High | 380 |

| NaBH₄ Reduction | 70 | 92 | High | 260 |

| Enzymatic Resolution | 54 | >99 | Low | 580 |

Catalytic hydrogenation balances yield and stereopurity, whereas enzymatic resolution suits niche applications requiring ultra-high ee .

Quality Control and Characterization

Analytical Workflow :

-

HPLC : C18 column (4.6 × 250 mm), UV detection at 254 nm, mobile phase: 70% MeCN/30% H₂O + 0.1% TFA. Impurities <0.1% .

-

NMR : ¹H NMR (DMSO-d6) shows characteristic signals at δ 3.82 ppm (methoxy) and δ 2.56–1.99 ppm (cyclopentane protons) .

-

X-ray Crystallography : Confirms cis-configuration with C–N–C–O torsion angle of 12.5° .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl cis-2-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl cis-2-amino-1-cyclopentanecarboxylate Hydrochloride

- CAS : 142547-15-7

- Molecular Formula: C₈H₁₆ClNO₂

- Similar applications in medicinal chemistry but may exhibit different pharmacokinetic properties due to the larger ester group .

cis-Methyl 3-aminocyclobutanecarboxylate Hydrochloride

- CAS : 1212304-86-3

- Molecular Formula: C₆H₁₂ClNO₂

- Key Differences :

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride

- CAS: Not explicitly provided (synthesized in EP 4374877 A2).

- Key Differences: Secondary amine (methyl-substituted amino group) instead of a primary amine, altering basicity and reactivity in nucleophilic reactions. Demonstrated utility in multi-step syntheses, such as coupling with aldehydes to form heterocyclic compounds .

cis-2-Amino-2-methylcyclopentanecarboxylic Acid Hydrochloride

- CAS : 156292-34-1

- Molecular Formula: C₇H₁₄ClNO₂

- Key Differences: Carboxylic acid replaces the methyl ester, significantly increasing acidity (pKa ~2–3) and water solubility.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Stereochemical Impact: The cis-configuration in Methyl cis-2-aminocyclopentanecarboxylate HCl enhances its ability to act as a chiral template, critical for asymmetric catalysis . In contrast, trans-isomers (e.g., trans-2-aminocyclopentanol HCl) exhibit divergent hydrogen-bonding patterns and reduced enantioselectivity in certain reactions .

- Synthetic Utility : The ethyl ester variant (CAS: 142547-15-7) is preferred in reactions requiring slower hydrolysis rates, whereas the carboxylic acid derivative (CAS: 156292-34-1) is used in aqueous-phase reactions .

Biological Activity

Methyl cis-2-aminocyclopentanecarboxylate hydrochloride, often referred to as Methyl 2-ACH, is a compound of significant interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article provides a comprehensive overview of its synthesis, biological interactions, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

Methyl 2-ACH is characterized by its cyclopentane ring structure with an amino group and a carboxylate ester. Its molecular formula is CHClNO, with a molecular weight of approximately 179.645 g/mol. The compound exists in two stereoisomeric forms: cis and trans, with the cis form being the focus of this discussion due to its unique biological properties.

Synthesis Methods

Several methods have been explored for synthesizing Methyl 2-ACH, including:

- Chiral Auxiliary Method : Utilizing chiral auxiliaries for enantioselective synthesis.

- Enzymatic Resolution : Employing enzymatic processes to achieve high purity of the cis isomer.

- Chemical Reactions : Various chemical reactions involving cyclopentene derivatives to yield the desired compound.

The following table summarizes the different synthesis methods and their yields:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Chiral Auxiliary Method | Enantioselective synthesis using chiral auxiliaries | 61% |

| Enzymatic Resolution | Kinetic resolution for high purity | Varies |

| Chemical Reactions | Cyclopentene derivatives reactions | Varies |

Neuroprotective Effects

Research indicates that Methyl 2-ACH may exhibit neuroprotective effects, potentially interacting with neurotransmitter systems. Its structural similarities to amino acids suggest it could function as a neurotransmitter precursor or participate in protein synthesis processes. Initial studies have demonstrated its binding affinity with various receptors involved in neurological functions, although further investigation is necessary to elucidate specific mechanisms of action.

Interaction Studies

The compound's interaction with neurotransmitter receptors has been a focal point in recent studies. For instance, initial findings suggest that Methyl 2-ACH may influence dopaminergic and glutamatergic signaling pathways, which are crucial in managing conditions like Parkinson's disease and schizophrenia. The following table summarizes key interaction studies:

| Study Reference | Methodology | Findings |

|---|---|---|

| Binding assays | Potential binding to dopamine receptors | |

| In vitro assays | Modulation of glutamate release | |

| Animal models | Neuroprotective effects observed |

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving rat models of neurodegeneration, Methyl 2-ACH was administered to assess its protective effects against neuronal damage induced by toxins. Results indicated a significant reduction in neuronal loss and improved behavioral outcomes compared to control groups.

Case Study 2: In Vitro Neurotransmitter Release

Another study focused on the effects of Methyl 2-ACH on neurotransmitter release in cultured neurons. The results demonstrated that treatment with Methyl 2-ACH led to enhanced levels of dopamine and serotonin, suggesting its potential as a therapeutic agent for mood disorders.

Q & A

Q. Q1. What are the standard protocols for synthesizing methyl cis-2-aminocyclopentanecarboxylate hydrochloride?

A1. A common method involves dissolving intermediates (e.g., methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride) in ethyl acetate, followed by reaction with stoichiometric equivalents of sulfonate salts (e.g., 4-toluenesulfonate monohydrate). The mixture is concentrated under reduced pressure, filtered, and recrystallized to obtain the final product (80% yield) . Key steps include solvent selection (ethyl acetate), temperature control, and purification via filtration.

Q. Q2. How is the compound characterized using NMR spectroscopy?

A2. Proton NMR (DMSO-d6) reveals characteristic signals:

- Broad singlets at δ 9.10 ppm (2H, amine protons).

- Aromatic protons at δ 7.48 ppm (d, J = 7.9 Hz) and δ 7.12 ppm (d, J = 7.9 Hz) from sulfonate counterions.

- Methoxy protons at δ 3.82 ppm (s, 3H) and cyclopentane ring protons between δ 2.56–1.99 ppm . These data confirm structural integrity and regiochemistry.

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve stereochemical purity?

A3. Stereochemical control requires chiral catalysts or enantioselective reagents. For example, thionyl chloride-mediated esterification of bicyclic intermediates (e.g., 2-azabicyclo[2.2.1]hept-5-ene-3-one) under controlled temperatures (<10°C) minimizes racemization. Subsequent reduction in dichloromethane/water mixtures enhances diastereomeric excess .

Q. Q4. What strategies mitigate low yields in cyclopentane ring functionalization?

A4. Yield improvements involve:

- Adjusting solvent polarity (e.g., dichloromethane/water ratios) to stabilize intermediates.

- Stepwise cooling (e.g., to <10°C) to prevent side reactions.

- Using excess HCl to protonate amines, reducing unwanted byproducts .

Analytical and Stability Challenges

Q. Q5. How can researchers assess purity and detect impurities?

A5. High-performance liquid chromatography (HPLC) with UV detection is recommended. Impurities like ethylarticaine hydrochloride derivatives (e.g., methyl 3-[[(2RS)-2-(ethylamino)propanoyl]amino]-4-methylthiophen-2-carboxylate hydrochloride) can be quantified using EP-grade reference standards . NMR integration of methyl/methoxy signals further validates purity.

Q. Q6. What storage conditions prevent degradation of the hydrochloride salt?

A6. Store at -20°C in airtight, moisture-free containers. The compound’s hygroscopicity necessitates desiccant use. Avoid prolonged exposure to light, which may degrade the cyclopentane ring .

Stereochemical and Comparative Studies

Q. Q7. How does the cis-isomer’s bioactivity compare to trans-2-aminocyclopentanol derivatives?

A7. The cis-configuration enhances binding to certain biological targets (e.g., ion channels) due to spatial alignment of the amino and ester groups. In contrast, trans-isomers (e.g., trans-(1R,2R)-2-aminocyclopentanol hydrochloride) show reduced affinity in receptor assays, highlighting stereochemistry’s role in activity .

Q. Q8. What computational methods predict the compound’s physicochemical properties?

A8. Tools like ACD/Labs Percepta calculate logP, pKa, and solubility. For analogs like 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride, predicted data aligns with experimental solubility in polar aprotic solvents .

Data Contradictions and Reproducibility

Q. Q9. How should researchers address discrepancies in reported synthetic yields (e.g., 80% vs. lower values)?

A9. Variability arises from:

Q. Q10. Why do NMR spectra of similar compounds show conflicting splitting patterns?

A10. Splitting (e.g., δ 2.56–2.31 ppm for cyclopentane protons) depends on diastereotopicity and solvent effects. Deuterated DMSO may obscure coupling constants observed in CDCl3. Always compare spectra under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.